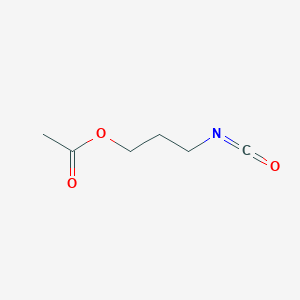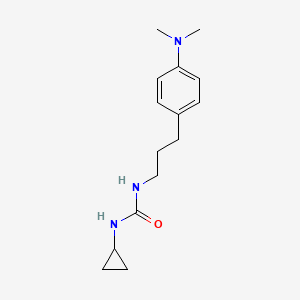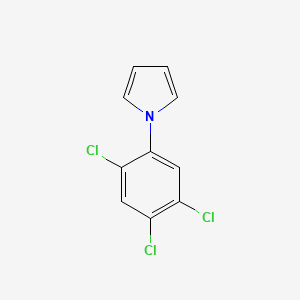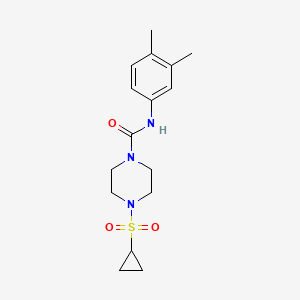
3-Isocyanatopropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanatopropyl acetate is an organic compound with the molecular formula C6H9NO3. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a propyl chain, which is further linked to an acetate group. This compound is used in various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatopropyl acetate typically involves the reaction of 3-aminopropyl acetate with phosgene. The reaction proceeds as follows: [ \text{3-aminopropyl acetate} + \text{phosgene} \rightarrow \text{this compound} + \text{hydrochloric acid} ]
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process where 3-aminopropyl acetate is reacted with phosgene under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: The compound can also participate in addition reactions with compounds containing active hydrogen atoms, such as water, to form carbamic acids.
Common Reagents and Conditions:
Alcohols: React with this compound to form urethanes under mild heating conditions.
Amines: React with the compound to form ureas, typically at room temperature or slightly elevated temperatures.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
3-Isocyanatopropyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity with various substrates.
Mechanism of Action
The mechanism of action of 3-Isocyanatopropyl acetate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of cross-linked networks in polymers and other materials.
Comparison with Similar Compounds
- 3-Isocyanatopropyl trimethoxysilane
- 3-Isocyanatopropyl triethoxysilane
Comparison: 3-Isocyanatopropyl acetate is unique due to the presence of the acetate group, which imparts different reactivity and solubility properties compared to its silane counterparts. While the silane derivatives are primarily used in surface modification and as coupling agents, this compound finds broader applications in polymer synthesis and as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-isocyanatopropyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(9)10-4-2-3-7-5-8/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVRKDYRLOKBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2371305.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2371309.png)
![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2371313.png)







![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)


